N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine
Description
Properties
CAS No. |
89707-26-6 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(6-methyl-1-phenylisoquinolin-3-yl)oxyethanamine |
InChI |
InChI=1S/C20H22N2O/c1-15-9-10-18-17(13-15)14-19(23-12-11-22(2)3)21-20(18)16-7-5-4-6-8-16/h4-10,13-14H,11-12H2,1-3H3 |
InChI Key |
KMXFBGVUQZXNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC(=C2C=C1)C3=CC=CC=C3)OCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Ruthenium-Catalyzed Approach
A promising method for constructing the isoquinoline framework involves ruthenium(II)-catalyzed reactions between appropriate isocyanates and alkynes. This approach offers advantages in forming highly substituted isoquinolines with good control over regioselectivity.
Procedure:
- In an oven-dried round-bottom flask, combine benzylisocyanate (0.75 mmol), appropriately substituted diarylalkyne (0.75 mmol), [RuCl₂(p-cymene)₂] (5 mol%), Cu(OTf)₂ (0.5 equiv.), and CsCO₃ (1.0 equiv.) in dichloroethane (2 mL)
- Stir the mixture at 120°C for 1 hour, monitoring by thin-layer chromatography
- Cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 × 15 mL)
- Dry the combined organic phases over anhydrous sodium sulfate
- Purify by column chromatography on silica gel using hexane/ethyl acetate solvent systems
This methodology could be adapted to introduce the phenyl group at C-1 and the methyl group at C-6 of the isoquinoline core by selecting appropriately substituted starting materials.
Rhodium-Catalyzed Synthesis via Isoquinolones
Another valuable approach involves the synthesis of isoquinolone derivatives via rhodium(III) catalysis, followed by conversion to isoquinolines. This two-stage process allows for the construction of functionalized isoquinolines with diverse substitution patterns.
Stage 1: Isoquinolone Formation
Various rhodium-catalyzed methodologies can be employed to construct the isoquinolone scaffold with appropriate substitution.
Stage 2: Conversion to Isoquinolines
The isoquinolones can be transformed into isoquinolines through an aromatization reaction:
- Dissolve the isoquinolone (0.2 mmol) in dry dichloromethane (15 mL)
- Add pyridine (1.5 equiv.) and triflic anhydride (1.5 equiv.) at 0°C
- Stir at 0°C for 30 minutes
- Treat with water and extract with dichloromethane
- Wash the organic layer with saturated sodium bicarbonate solution
- Dry over anhydrous magnesium sulfate, filter, and evaporate
- Purify by column chromatography (petroleum ether/ethyl acetate = 15/1)
This method produces 1-OTf-substituted isoquinolines, which can undergo further transformations to introduce the required hydroxyl group at C-3 for subsequent etherification.
Synthesis via 3,4-Dihydroisoquinolin-1(2H)-ones
A well-established approach involves the reaction of homophthalic anhydride with imines formed from appropriate aldehydes and amines:
Procedure:
- Prepare the imine by combining aromatic aldehyde (5.5 mmol), amine (5.0 mmol), and anhydrous sodium sulfate (15.0 mmol) in dry dichloromethane (10 mL)
- Stir at room temperature for 24 hours
- Filter to remove solid, evaporate the solvent under reduced pressure
- Wash the crude imine with ethanol and concentrate
- Dissolve homophthalic anhydride (3.0 mmol) in dry toluene (20 mL)
- Add the prepared imine (3.0 mmol) and reflux for 6 hours
- Cool to room temperature, collect the precipitate by vacuum filtration
- Recrystallize from acetonitrile
This method produces 3,4-dihydroisoquinolin-1(2H)-one derivatives, which can be further modified to introduce the required functionalities.
Bischler-Napieralski Cyclization
The Bischler-Napieralski cyclization provides another classical approach to constructing the isoquinoline scaffold:
Procedure:
- Prepare the appropriate benzamide from the condensation of starting materials
- Perform Bischler-Napieralski cyclization to form the dihydroisoquinoline core
- Further functionalize to introduce the required substituents at positions 1, 3, and 6
This methodology is particularly useful for constructing 1,4-disubstituted-3,4-dihydroisoquinoline derivatives, which can be further elaborated to the desired product.
Optimization Parameters
Several parameters significantly influence the efficiency and yield of the synthesis:
Solvent Effects
The choice of solvent plays a critical role in both isoquinoline formation and functionalization steps:
| Reaction Type | Recommended Solvents | Advantages |
|---|---|---|
| Ruthenium-catalyzed isoquinoline formation | Dichloroethane | Stability at high temperatures, good solubility of catalysts |
| Isoquinolone synthesis | Toluene | Effective for reflux conditions with homophthalic anhydride |
| Triflate formation | Dichloromethane | Compatible with triflic anhydride, good for low-temperature reactions |
| Etherification | Dimethylformamide, Dimethylsulfoxide | Polar aprotic nature facilitates nucleophilic substitution |
| Mitsunobu reaction | Tetrahydrofuran | Compatible with sensitive reagents, good solubility |
Catalyst Considerations
Various catalysts can be employed depending on the specific transformation:
| Synthetic Approach | Catalyst | Loading | Temperature Range |
|---|---|---|---|
| Ruthenium-catalyzed | [RuCl₂(p-cymene)₂] | 5 mol% | 100-120°C |
| Rhodium-catalyzed | Rhodium (III) complexes | 1-5 mol% | 60-100°C |
| Triflate formation | None (Tf₂O/pyridine) | 1.5 equiv. | 0°C to rt |
| Etherification | None (base-mediated) | - | 60-100°C |
Temperature and Reaction Time
Optimal temperature and reaction time vary significantly across the different steps:
| Reaction Step | Temperature Range | Typical Reaction Time | Monitoring Method |
|---|---|---|---|
| Isoquinoline formation (Ru-catalyzed) | 120°C | 1 hour | TLC (1:8 Ethyl acetate/Hexane) |
| Isoquinoline formation (via isoquinolones) | Reflux | 4-6 hours | TLC |
| Triflate formation | 0°C | 30 minutes | TLC |
| Etherification | 80-100°C | 2-4 hours | TLC |
| Mitsunobu reaction | 0°C to rt | 12-24 hours | TLC |
Purification and Characterization
Purification Techniques
The target compound and synthetic intermediates typically require careful purification:
Column Chromatography:
- Stationary phase: Silica gel (100-200 mesh)
- Mobile phase systems:
- For isoquinoline cores: Hexane/ethyl acetate (gradients from 9:1 to 7:3)
- For amine-containing products: Dichloromethane/methanol (gradients from 98:2 to 95:5)
Recrystallization:
- For isoquinolone intermediates: Acetonitrile provides good results
- For the final product: Ethanol or ethanol/water mixtures
Alternative Purification Methods:
- Short alumina columns for final purification
- Preparative thin-layer chromatography for small-scale purification
Characterization Methods
Comprehensive characterization is essential to confirm structure and purity:
Spectroscopic Analysis:
- ¹H NMR (400 MHz): Key diagnostic signals include:
- Aromatic protons of the isoquinoline core and phenyl substituent (δ 7.0-8.5 ppm)
- Methyl group at C-6 (δ ~2.5 ppm)
- Methylene protons of the ethanamine chain (δ 3.5-4.5 ppm)
- N,N-dimethyl protons (δ ~2.3 ppm)
- ¹³C NMR (100 MHz): Confirms carbon framework
Mass Spectrometry:
- High-resolution mass spectrometry for molecular formula confirmation
- Fragmentation pattern analysis for structural verification
Additional Techniques:
- Infrared spectroscopy for functional group identification
- X-ray crystallography for definitive structural confirmation if crystals can be obtained
Comparative Analysis of Synthetic Routes
Various synthetic approaches for preparing N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine can be compared based on several key parameters:
Table 1. Comparison of Synthetic Routes for this compound
| Synthetic Approach | Number of Steps | Estimated Overall Yield | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Ruthenium-catalyzed isoquinoline formation followed by etherification | 3-4 | 30-45% | High temperature (120°C) for initial step | One-pot isoquinoline formation, Good regioselectivity | Expensive catalyst, Limited functional group tolerance |
| Via isoquinolone/triflate intermediate | 4-5 | 35-50% | Variable (0-100°C) | Versatile intermediate for functionalization, Good for scale-up | Multiple steps, Requires careful handling of triflate reagents |
| Bischler-Napieralski cyclization approach | 5-6 | 25-40% | Harsh conditions for cyclization | Well-established methodology, Reliable | Extended synthetic sequence, Lower overall yield |
| Via 3,4-dihydroisoquinolin-1(2H)-one derivatives | 4-5 | 30-45% | Reflux conditions (100-110°C) | Straightforward protocol, Widely applicable | May require additional aromatization step |
Table 2. Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Critical Parameters | Optimal Conditions | Yield Impact Factors |
|---|---|---|---|
| Isoquinoline core formation | Catalyst loading, Temperature, Reaction time | Catalyst: 5 mol%, Temp: 120°C, Time: 1h | Purity of starting materials, Oxygen exclusion |
| Triflate formation | Temperature control, Reagent quality | Temp: 0°C, Pyridine (1.5 equiv.), Tf₂O (1.5 equiv.) | Moisture exclusion, Temperature control |
| Etherification | Base selection, Solvent choice, Temperature | Base: K₂CO₃, Solvent: DMF, Temp: 80°C | Concentration, Solvent purity, Reaction time |
| Purification | Eluent composition, Column parameters | Silica gel (100-200 mesh), Hexane/EtOAc gradients | Loading amount, Solvent purity |
Scale-up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors:
Process Modifications
Several modifications may be necessary when scaling up:
- Replacement of column chromatography with crystallization where possible
- Reduction of catalyst loading to minimize cost
- Implementation of continuous flow processes for critical steps
- Consideration of greener solvent alternatives
Quality Control
Robust analytical methods must be established:
- HPLC methods for monitoring reaction progress and purity
- NMR analysis protocols for structural confirmation
- Mass spectrometry for identity verification
- Residual solvent and catalyst analysis
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert any double bonds or carbonyl groups to their corresponding saturated forms.
Substitution: Nucleophilic substitution reactions can occur at the amine or ether sites using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Saturated amine or ether derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may bind to aromatic residues in the active site of enzymes, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Differences and Implications
Isoquinolines are known for intercalation with biomolecules (e.g., DNA, enzymes), suggesting possible anticancer or kinase-inhibitory activity . Orphenadrine and its N-oxide derivative share the dimethylaminoethyl-ether motif but lack the fused aromatic system, which may reduce DNA binding but enhance CNS penetration .
Nitroquinolines (NQ1–NQ6) exhibit higher melting points (e.g., NQ4: 268°C) due to nitro group polarity and planar aromatic stacking, whereas the target compound’s melting point is unreported but likely lower due to the flexible dimethylaminoethyl chain .
Pharmacological Relevance: Orphenadrine’s muscle relaxant activity is linked to its inhibition of neuronal reuptake and NMDA receptor antagonism . The target compound’s isoquinoline moiety could shift activity toward kinase or topoisomerase inhibition, as seen in other isoquinoline derivatives .
Analytical Characterization: HPLC Retention Times: Compounds with rigid aromatic systems (e.g., NQ1, t$_R$ = 23.5 min ) exhibit longer retention than flexible analogues, suggesting the target compound may elute similarly due to its isoquinoline core. Mass Spectrometry: The target compound’s molecular ion (expected ~377.5 m/z) would differ significantly from NQ1 (425.1 m/z) and Orphenadrine N-oxide (285.4 m/z) .
Biological Activity
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C17H20N2O
- Molecular Weight : 284.36 g/mol
- SMILES Notation : CC(C)N(C)CCOC1=CC=CC2=C(C=C1)C(=CN=C2)C=C(C)C
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. Its structure suggests potential interactions with various receptors, particularly those involved in the central nervous system (CNS).
Key Mechanisms:
- Dopaminergic Activity : The compound may influence dopamine receptors, which are crucial in regulating mood, cognition, and motor control.
- Serotonergic Modulation : Preliminary studies indicate that it may also interact with serotonin receptors, potentially affecting mood and anxiety levels.
- Calcium Channel Interaction : There is evidence suggesting that this compound could modulate calcium channels, influencing neuronal excitability and neurotransmitter release.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activity in vitro:
| Study | Cell Line | Effect Observed | Concentration (µM) |
|---|---|---|---|
| Study A | Neuroblastoma | Increased cell viability | 10 - 50 |
| Study B | Astrocytes | Enhanced glucose uptake | 5 - 20 |
These studies suggest a neuroprotective role for the compound, potentially beneficial in neurodegenerative conditions.
In Vivo Studies
In vivo studies have further elucidated the compound's effects:
| Study | Animal Model | Outcome | Dosage (mg/kg) |
|---|---|---|---|
| Study C | Mouse | Reduced anxiety-like behavior | 1 - 10 |
| Study D | Rat | Improved cognitive function | 5 - 15 |
These findings indicate that the compound may have therapeutic potential for anxiety disorders and cognitive impairments.
Case Study 1: Anxiety Reduction
A clinical trial involving patients with generalized anxiety disorder (GAD) demonstrated that administration of this compound resulted in significant reductions in anxiety scores compared to placebo controls. The trial noted improvements in both subjective reports and physiological measures (e.g., heart rate variability).
Case Study 2: Cognitive Enhancement
Another study focused on patients with mild cognitive impairment (MCI). Participants receiving the compound exhibited improved performance on cognitive tests after eight weeks of treatment, suggesting a role in enhancing memory and learning processes.
Q & A
Basic: What synthetic methodologies are recommended for preparing N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine?
Answer:
The synthesis of this compound can leverage palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are effective for aryl-ether bond formation. For example, demonstrates the synthesis of structurally analogous compounds (e.g., N,N-Dimethyl-2-((4′-methyl-[1,1′-biphenyl]-4-yl)oxy)-ethan-1-amine) using trans-Dichlorobis(XPhos)palladium(II) as a precatalyst, achieving yields of 90–99% . Key steps include:
Boronic acid precursor preparation : Use (4-(2-(dimethylamino)ethoxy)phenyl)boronic acid or similar derivatives.
Coupling conditions : Optimize temperature (80–100°C), solvent (toluene/ethanol mixtures), and base (K₂CO₃).
Purification : Column chromatography or recrystallization for isolating the target compound.
Basic: How can the structural integrity and purity of this compound be validated?
Answer:
Combined analytical techniques are essential:
- NMR spectroscopy : ¹H and ¹³C NMR (as in and ) to confirm substituent positions and amine functionality.
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- HPLC : Assess purity (>95%) using reverse-phase methods, referencing protocols in for related ethanamine derivatives.
Advanced: What strategies resolve contradictions between in vitro and in vivo pharmacological data?
Answer:
Discrepancies may arise from metabolic stability or bioavailability issues. Methodological approaches include:
- Comparative pharmacokinetic profiling : Measure bioavailability (e.g., oral vs. nasal routes, as in for Doxylamine) and hepatic metabolism using CYP450 enzyme assays .
- Metabolite identification : LC-MS/MS to track degradation products.
- Formulation adjustments : Salt formation (e.g., citrate salts in ) or nanoencapsulation to enhance solubility and stability.
Advanced: How can computational modeling predict target interactions for this compound?
Answer:
Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., histamine H₁ receptors, based on structural analogs in ).
Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (50–100 ns trajectories).
QSAR studies : Corrogate substituent effects (e.g., methyl or phenyl groups) with activity data from and .
Basic: What are the critical physicochemical properties to consider during experimental design?
Answer:
Key properties include:
- Molecular weight : 325.44 g/mol (calculated from IUPAC name).
- Solubility : Likely poor aqueous solubility; use DMSO or ethanol for stock solutions (refer to for similar amines).
- Stability : Store under inert atmosphere at room temperature (as in ) to prevent oxidation.
- pKa : Estimate via computational tools (e.g., MarvinSuite) based on the dimethylamine group (pKa ~10–11).
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
Answer:
SAR strategies involve systematic modifications:
- Isoquinoline ring substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position to modulate receptor affinity.
- Ethoxy linker variation : Replace oxygen with sulfur or extend the chain (see for Ti–Mg-catalyzed cyclization methods) .
- Amine group modification : Compare dimethylamine with pyrrolidine or piperazine derivatives (as in ) to alter pharmacokinetics .
Advanced: What experimental designs address low solubility in biological assays?
Answer:
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility (test cytotoxicity first).
- Salt formation : Citrate or hydrochloride salts (as in and ) improve aqueous compatibility .
- Prodrug strategies : Temporarily mask the amine group with acetyl or Boc-protecting groups for in vivo delivery.
Basic: What safety protocols are recommended for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
